sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate
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Overview
Description
Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate is an organic compound with the molecular formula C6H9NaO6. It is a sodium salt derivative of 4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid. This compound is known for its unique chemical structure, which includes both hydroxyl and carbonyl functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol, followed by the introduction of sodium hydroxide to form the sodium salt. The reaction conditions generally require a controlled temperature environment to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-ethoxy-2,3-dioxobutanoate, while reduction can produce 4-ethoxy-2,3-dihydroxybutanol.
Scientific Research Applications
Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate
- Sodium 4-hydroxy-2,3-dioxobutanoate
- Sodium 4-ethoxy-2,3-dioxobutanoate
Uniqueness
Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
2649081-97-8 |
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Molecular Formula |
C6H9NaO6 |
Molecular Weight |
200.1 |
Purity |
95 |
Origin of Product |
United States |
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